4-Bromo-2-(trifluoromethoxy)phenylthiourea
Overview
Description
4-Bromo-2-(trifluoromethoxy)phenylthiourea is a chemical compound with the empirical formula C8H6BrF3N2S and a molecular weight of 299.11 . It is used as a basic building block in numerous pharmaceutical drugs .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-(trifluoromethoxy)phenylthiourea is represented by the linear formula BrC6H3(CF3)NHCSHN2 . This indicates that the molecule consists of a phenyl ring substituted with a bromo group, a trifluoromethoxy group, and a thiourea group.Physical And Chemical Properties Analysis
4-Bromo-2-(trifluoromethoxy)phenylthiourea is a solid compound with a melting point of 176-181 °C . Its safety classification includes hazard statements H301, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .Scientific Research Applications
Application in Organic Chemistry
- Field : Organic Chemistry
- Summary of Application : “4-Bromo-2-(trifluoromethoxy)phenylthiourea” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes .
- Methods of Application : The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Results or Outcomes : Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide . A bromo-substituted difluorobenzo[d][1,3]dioxole was successfully coupled .
Application in Pharmaceutical Chemistry
- Field : Pharmaceutical Chemistry
- Summary of Application : The trifluoromethoxy group, which is a part of “4-Bromo-2-(trifluoromethoxy)phenylthiourea”, is becoming more and more important in both agrochemical research and pharmaceutical chemistry . Many important drugs contain a (polyfluoroalkoxy)benzene unit .
- Methods of Application : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . It is still perhaps the least well understood fluorine substituent in currency .
- Results or Outcomes : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
Application in Agrochemical Research
- Field : Agrochemical Research
- Summary of Application : The trifluoromethoxy group, which is a part of “4-Bromo-2-(trifluoromethoxy)phenylthiourea”, is becoming more and more important in agrochemical research . Many important pesticides contain a (polyfluoroalkoxy)benzene unit .
- Methods of Application : The trifluoromethoxy group is incorporated into small molecules in life science-oriented research . It is still perhaps the least well understood fluorine substituent in currency .
- Results or Outcomes : The trifluoromethoxy group confers increased stability and lipophilicity in addition to its high electronegativity .
Safety And Hazards
properties
IUPAC Name |
[4-bromo-2-(trifluoromethoxy)phenyl]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2OS/c9-4-1-2-5(14-7(13)16)6(3-4)15-8(10,11)12/h1-3H,(H3,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWNTERKPUTWDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248933 | |
Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(trifluoromethoxy)phenylthiourea | |
CAS RN |
1227955-26-1 | |
Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227955-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-Bromo-2-(trifluoromethoxy)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301248933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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